molecular formula C14H13BrN2O2 B14676363 Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- CAS No. 32000-72-9

Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl-

Cat. No.: B14676363
CAS No.: 32000-72-9
M. Wt: 321.17 g/mol
InChI Key: XDDCZCNSNJJQDF-UHFFFAOYSA-N
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Description

Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an allyl group at position 1, a bromine atom at position 5, a methyl group at position 6, and a phenyl group at position 3. These substitutions confer unique chemical and biological properties to the molecule, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For instance, the introduction of the allyl group at position 1 can be achieved through alkylation reactions using allyl halides. The bromine atom at position 5 can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS). The methyl group at position 6 can be added through methylation reactions using methyl iodide or dimethyl sulfate. The phenyl group at position 3 can be introduced through Suzuki-Miyaura coupling reactions using phenylboronic acid and a palladium catalyst .

Industrial Production Methods

Industrial production of uracil derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Uracil, 1-allyl-5-bromo-6-methyl-: Lacks the phenyl group at position 3.

    Uracil, 1-allyl-5-bromo-3-phenyl-: Lacks the methyl group at position 6.

    Uracil, 1-allyl-6-methyl-3-phenyl-: Lacks the bromine atom at position 5.

Uniqueness

Uracil, 1-allyl-5-bromo-6-methyl-3-phenyl- is unique due to the specific combination of substituents on the uracil ring. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

32000-72-9

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

5-bromo-6-methyl-3-phenyl-1-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C14H13BrN2O2/c1-3-9-16-10(2)12(15)13(18)17(14(16)19)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3

InChI Key

XDDCZCNSNJJQDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC=C)C2=CC=CC=C2)Br

Origin of Product

United States

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